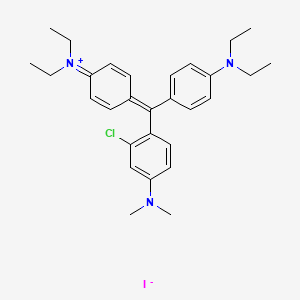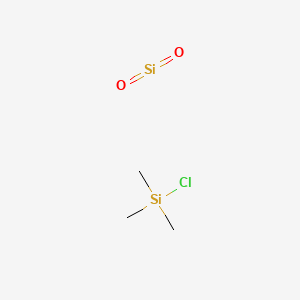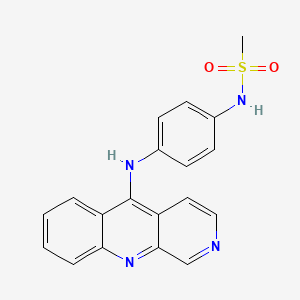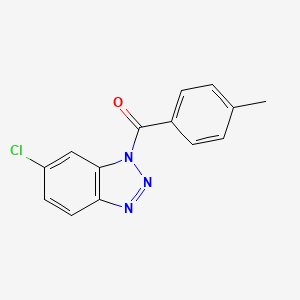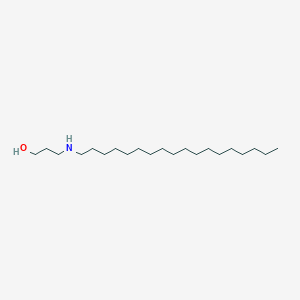
3-(Octadecylamino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Octadecylamino)propan-1-ol is an organic compound with the molecular formula C21H45NO It is a primary alcohol with a long hydrophobic alkyl chain, making it amphiphilic
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylamino)propan-1-ol typically involves the reaction of octadecylamine with an appropriate epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C18H37NH2} + \text{CH3CH(O)CH2} \rightarrow \text{C21H45NO} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.
化学反应分析
Types of Reactions
3-(Octadecylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of octadecyl aldehyde or octadecanoic acid.
Reduction: Formation of octadecylamine or octadecane.
Substitution: Formation of octadecyl halides or esters.
科学研究应用
3-(Octadecylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
作用机制
The mechanism of action of 3-(Octadecylamino)propan-1-ol is largely dependent on its amphiphilic properties. It can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
1-Octadecanol: A long-chain fatty alcohol with similar hydrophobic properties but lacks the amino group.
Octadecylamine: Contains the same long alkyl chain but lacks the hydroxyl group.
3-Aminopropan-1-ol: A shorter-chain analog with similar functional groups but different hydrophobicity.
Uniqueness
3-(Octadecylamino)propan-1-ol is unique due to its combination of a long hydrophobic alkyl chain and both amino and hydroxyl functional groups. This combination imparts distinct amphiphilic properties, making it versatile for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
72637-60-6 |
|---|---|
分子式 |
C21H45NO |
分子量 |
327.6 g/mol |
IUPAC 名称 |
3-(octadecylamino)propan-1-ol |
InChI |
InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21-23/h22-23H,2-21H2,1H3 |
InChI 键 |
RWRUGQKPFWDUSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCNCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


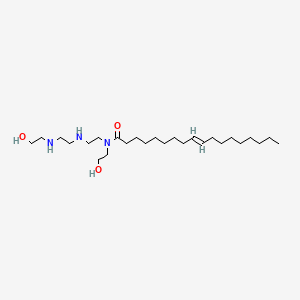
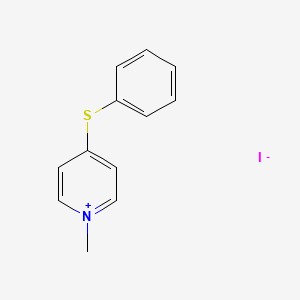
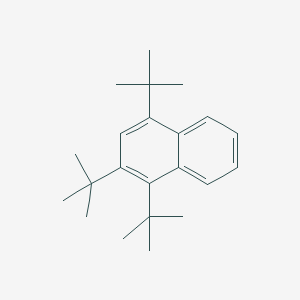
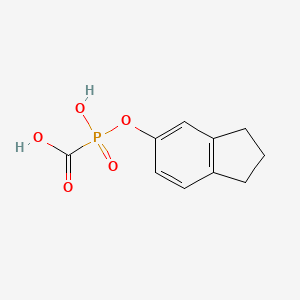
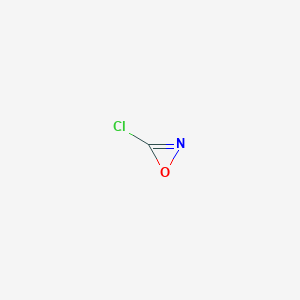

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
